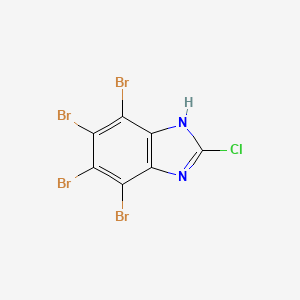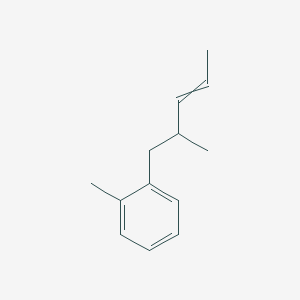
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 2nd position, and a methyl group at the 4th position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, methylamine, and bromine.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with methylamine and elemental sulfur.
Bromination: The final step involves the bromination of the thiazole ring at the 5th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Coupling: Formation of biaryl thiazoles.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole depends on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as kinases and transcription factors.
Enzyme Inhibition: It acts as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-phenyl-4-methyl-1,3-thiazole: Lacks the methoxy group, affecting its electronic properties and interactions.
5-Bromo-2-(4-methoxyphenyl)-1,3-thiazole: Lacks the methyl group, altering its steric and electronic characteristics.
Uniqueness
5-Bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Propiedades
Número CAS |
210490-52-1 |
|---|---|
Fórmula molecular |
C11H10BrNOS |
Peso molecular |
284.17 g/mol |
Nombre IUPAC |
5-bromo-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-7-10(12)15-11(13-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
HDASJTAXVDVIDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
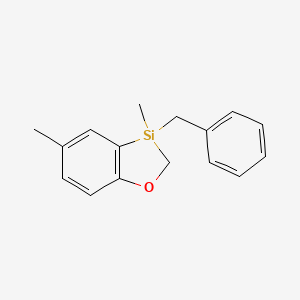
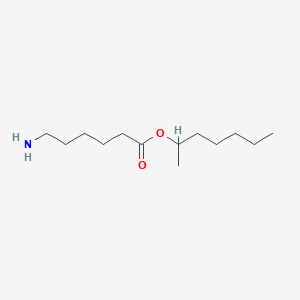
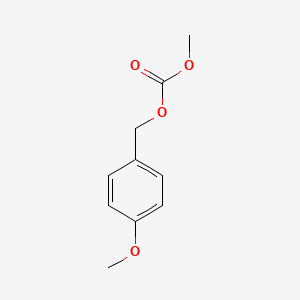
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)

![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

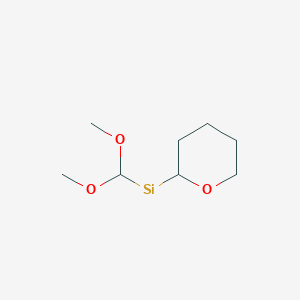
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
